Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate
Overview
Description
Dimethyl (2-[1,4-dioxaspiro[4. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phosphonic acids, while substitution reactions can yield a variety of functionalized phosphonates.
Scientific Research Applications
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The phosphonate group can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of the target compound.
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides: Compounds with similar spirocyclic structures used in different chemical reactions.
Uniqueness
Dimethyl (2-[1,4-dioxaspiro[4.5]decan-8-yl]-2-oxoethyl)phosphonate stands out due to its phosphonate ester group, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in multiple fields.
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P/c1-15-19(14,16-2)9-11(13)10-3-5-12(6-4-10)17-7-8-18-12/h10H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMROEDAGAXJARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C1CCC2(CC1)OCCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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